
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is a heterocyclic compound with a unique structure that includes an epoxy group and a phenanthridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The reaction conditions can vary depending on the desired substituents and the specific synthetic route chosen. Common oxidizing agents used in the synthesis include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where substituents can be introduced without disrupting the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
科学研究应用
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anticancer and antibacterial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Biological Studies: Its biological activity can be explored for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenanthridine core can interact with DNA or other nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
Tetrahydrocarbazoles: These compounds share a similar core structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Tetrahydroquinolines: These compounds are also structurally similar and have diverse pharmacological applications.
Uniqueness
2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is unique due to its epoxy group, which provides additional reactivity and potential for forming covalent bonds with biomolecules
属性
CAS 编号 |
627529-35-5 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC 名称 |
15-oxa-9-azatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H13NO/c1-2-6-10-9(5-1)12-14-11-7-3-4-8-13(10,11)15-12/h1-2,5-6,12H,3-4,7-8H2 |
InChI 键 |
CMYHFPFVOOEIIB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC23C(=NC(O2)C4=CC=CC=C34)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
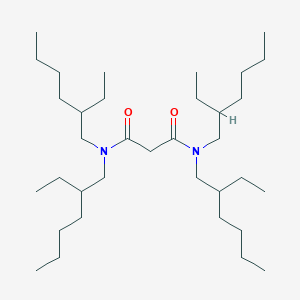
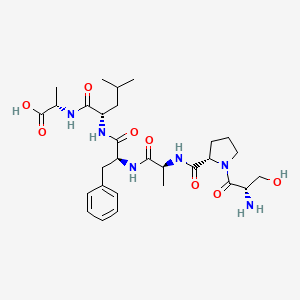
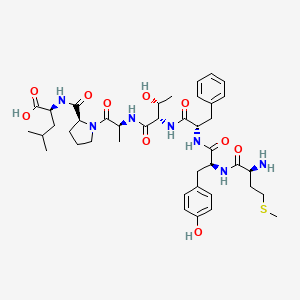

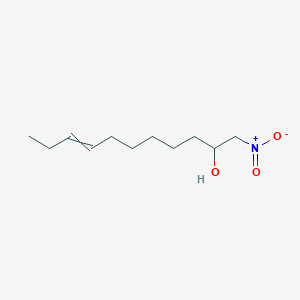
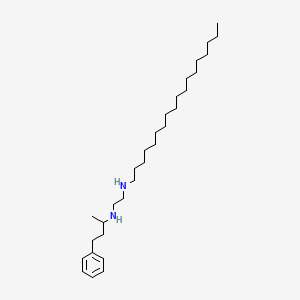
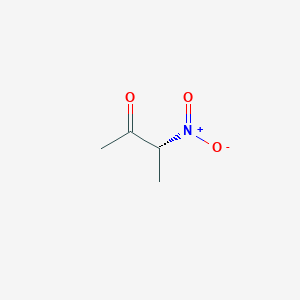
![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)


